molecular formula C11H13FO3 B1624283 (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid CAS No. 189028-94-2

(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid

Cat. No.: B1624283
CAS No.: 189028-94-2
M. Wt: 212.22 g/mol
InChI Key: FSXKAGUHLIGGRG-JTQLQIEISA-N
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Description

(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid (CAS: 189028-94-2) is a chiral organic compound of significant importance in pharmaceutical research and development. It is characterized by its molecular formula of C 11 H 13 FO 3 and a molecular weight of 212.22 g/mol . This compound serves as a critical chiral synthetic intermediate in the multistep synthesis of Ezetimibe , a potent and selective cholesterol absorption inhibitor used in the treatment of hypercholesterolemia . Its structure, featuring both a carboxylic acid and a benzylic alcohol functional group on a chiral center, makes it a versatile building block for constructing the complex molecular architecture of the Ezetimibe molecule. The synthesis of this key intermediate has been detailed in patent literature, often involving a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, followed by a stereoselective reduction step to establish the required (S) configuration at the chiral center . This product is intended For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this high-purity intermediate to advance their projects in medicinal chemistry and process development for active pharmaceutical ingredients (APIs).

Properties

IUPAC Name

(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10,13H,1-3H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXKAGUHLIGGRG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCC(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCCC(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431181
Record name BEN480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189028-94-2
Record name (δS)-4-Fluoro-δ-hydroxybenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189028-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BEN480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and pentanoic acid.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a 4-fluorophenylmagnesium bromide intermediate.

    Addition Reaction: The intermediate is then reacted with pentanoic acid under controlled conditions to form the desired this compound.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 5-(4-Fluorophenyl)-5-oxopentanoic acid.

    Reduction: Formation of 5-(4-Fluorophenyl)-5-hydroxypentanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biochemical processes. The hydroxyl group plays a crucial role in hydrogen bonding and stabilization of the compound within biological systems.

Comparison with Similar Compounds

Precursor: 5-(4-Fluorophenyl)-5-oxopentanoic Acid (FPOPA)

  • Structure : Differs by the substitution of the hydroxyl group with a ketone at C5.
  • Role : FPOPA is the substrate for asymmetric reduction to (5S)-FPHPA.
  • Synthetic Performance : Lower yields (66%) in aqueous buffer compared to DES-mediated biocatalysis (84%) .
  • Applications : Serves as a precursor but lacks the chiral hydroxyl group required for Ezetimibe’s activity.

Positional Isomer: 5-(2-Fluorophenyl)-5-oxovaleric Acid

  • Structure : Fluorine substituent at the ortho position of the phenyl ring instead of para.
  • Impact: Altered steric and electronic properties reduce compatibility with C. No direct yield data available, but positional isomerism is known to affect biocatalytic efficiency .

Functional Group Variant: 5-(4-Methoxyphenyl)-5-oxopentanoic Acid

  • Structure : Methoxy group replaces fluorine at the para position.
  • Impact: Methoxy’s electron-donating nature may reduce electrophilicity of the ketone, slowing reduction kinetics. No yield data reported, but substituent polarity influences reaction rates in similar systems .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Position Functional Group Yield (%) Enantioselectivity (%) Key Application
(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid para-F, C5-OH Hydroxyl 84–95 99.9 Ezetimibe synthesis
5-(4-Fluorophenyl)-5-oxopentanoic acid para-F, C5=O Ketone 66–84 N/A Precursor to (5S)-FPHPA
5-(2-Fluorophenyl)-5-oxovaleric acid ortho-F, C5=O Ketone N/A N/A Research intermediate
5-(4-Methoxyphenyl)-5-oxopentanoic acid para-OCH₃, C5=O Ketone N/A N/A Synthetic intermediate

Research Findings and Implications

  • Biocatalytic Superiority : (5S)-FPHPA synthesis outperforms analogs due to C. parapsilosis’s substrate specificity for para-fluorophenyl groups .
  • Substituent Effects :
    • Para-fluorine optimizes steric and electronic interactions for high enantioselectivity.
    • Ortho-substituents or methoxy groups disrupt enzyme-substrate alignment, reducing efficiency .
  • Therapeutic Relevance : Fluorophenyl groups in Ezetimibe derivatives improve pharmacokinetics by resisting oxidative metabolism .

Biological Activity

Overview

(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid is an organic compound characterized by a hydroxyl group and a fluorophenyl substituent on a pentanoic acid backbone. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H13FO
  • Molecular Weight : 212.22 g/mol
  • CAS Number : 189028-94-2

The presence of the hydroxyl group enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets. The fluorophenyl group may increase lipophilicity and influence binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to:

  • Enzyme Interaction : The compound exhibits binding affinity to specific enzymes, modulating their activity. For example, it has been investigated for its potential role in inhibiting certain metabolic pathways related to inflammation and pain.
  • Receptor Modulation : It may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing signal transduction pathways involved in numerous physiological processes .

Pharmacological Effects

Research indicates that this compound possesses several pharmacological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : It has shown potential in alleviating pain, possibly through its action on pain-related receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
(2R,5S)-5-(4-Fluorophenyl)-2-(S)-[(4-fluorophenyl)aminomethyl]-5-hydroxypentanoic acidStructurePotential anti-inflammatory effects
α-(Trifluoromethyl)styrene derivativesN/AVarious receptor interactions

The distinct combination of the hydroxyl and fluorophenyl groups in this compound imparts unique properties that differentiate it from these compounds.

Case Studies

  • Study on Anti-inflammatory Activity : A study investigated the effects of this compound on lipopolysaccharide-induced inflammation in vitro. Results indicated a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .
  • Pain Relief Mechanism Exploration : Another research focused on the analgesic properties of this compound. It was found to interact with pain receptors, suggesting a mechanism for pain relief that warrants further exploration in clinical settings .

Q & A

Q. What are the recommended synthetic routes for (5S)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid, and how can stereochemical purity be optimized?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis, such as using chiral auxiliaries or organocatalysts. For example, the fluorophenyl group can be introduced via Suzuki-Miyaura coupling with a 4-fluorophenylboronic acid precursor. Chiral HPLC (e.g., using a cellulose-based column) is critical for isolating the (5S)-enantiomer and verifying purity (>98% enantiomeric excess). Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization during the hydroxylation step .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer : A combination of 1^1H NMR, 13^{13}C NMR, and 19^{19}F NMR is essential for confirming the fluorophenyl and hydroxyl moieties. LC-MS with electrospray ionization (ESI) provides molecular weight validation. For stereochemical confirmation, compare experimental optical rotation values with literature data or use X-ray crystallography if single crystals are obtainable. IR spectroscopy can further validate the carboxylic acid and hydroxyl functional groups .

Q. How can researchers mitigate hydrolysis of the hydroxyl group during storage or experimental handling?

  • Methodological Answer : Store the compound at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Use anhydrous solvents (e.g., DMF or DMSO) for dissolution, and avoid prolonged exposure to acidic/basic conditions. Stabilizing agents like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/v can be added to solutions to inhibit radical-mediated degradation .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in metabolic stability data across different in vitro assays (e.g., microsomal vs. hepatocyte models)?

  • Methodological Answer : Discrepancies often arise from differences in enzyme activity or cofactor availability. Conduct parallel assays with standardized protocols (e.g., NADPH concentration, incubation time). Use LC-MS/MS to quantify parent compound and metabolites. Normalize data using control compounds with established metabolic profiles. If hepatocyte data shows higher clearance, investigate phase II conjugation pathways (e.g., glucuronidation) using inhibitors like β-glucuronidase .

Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes, and validate these predictions experimentally?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding poses within CYP3A4 or CYP2D6 active sites. MD simulations (100 ns) assess stability of the enzyme-ligand complex. Experimentally, use recombinant CYP isoforms in inhibition assays (IC50_{50} determination) and correlate with docking scores. Metabolite identification via HR-MS/MS confirms predicted oxidation sites .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can formulation improve bioavailability?

  • Methodological Answer : Low oral bioavailability may result from poor solubility or first-pass metabolism. Develop nanoemulsions or liposomal formulations to enhance solubility. Conduct pharmacokinetic studies in rodent models with IV/PO dosing to calculate absolute bioavailability. Use pro-drug strategies (e.g., esterification of the carboxylic acid) to bypass rapid hepatic clearance. Monitor plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Q. How do structural modifications to the pentanoic acid backbone influence the compound’s selectivity for target enzymes versus off-target receptors?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with varying chain lengths (C4–C6) or substituting the hydroxyl group with methoxy/acetyloxy moieties. Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. Off-target profiling using a panel of GPCRs or kinases (e.g., Eurofins Cerep panels) identifies structural motifs contributing to selectivity. Correlate results with molecular dynamics simulations of ligand-receptor interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models?

  • Methodological Answer : 3D models often show reduced sensitivity due to diffusion barriers and stromal interactions. Normalize cytotoxicity data to cell viability metrics (e.g., ATP content vs. resazurin assay). Use immunohistochemistry to assess compound penetration in 3D models. If discrepancies persist, evaluate hypoxia markers (HIF-1α) or drug efflux pumps (P-gp expression) via qPCR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid
Reactant of Route 2
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(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid

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